5-Methylfurfural

Catalog No.
S591198
CAS No.
620-02-0
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylfurfural

CAS Number

620-02-0

Product Name

5-Methylfurfural

IUPAC Name

5-methylfuran-2-carbaldehyde

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C=O

Solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

5-Methyl-2-furaldehyde; 2-Formyl-5-methylfuran; 2-Formyl-5-methyltetrahydrofuran; 2-Methyl-5-formylfuran; 2-Methyl-5-furaldehyde; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde; 5-Methyl-2-furfural; 5-Methyl-2-furfuraldehyde; 5-Methyl-2-furfu

Canonical SMILES

CC1=CC=C(O1)C=O

Biofuel Production

5-MF, derived from lignocellulosic biomass, a renewable source, shows promise as a biofuel precursor. Research suggests converting 5-MF into C16 hydrocarbons, key components of biofuels, using specific catalysts []. This approach offers a sustainable alternative to traditional fossil fuels and contributes to environmental sustainability goals.

Wastewater Treatment

Certain methanogenic bacteria, like Methanococcus sp. strain B, can utilize 5-MF and its close relative 2-methylfurfural as growth substrates []. These bacteria convert these compounds into furfural and methane during their metabolic processes. This finding has potential applications in the anaerobic treatment of wastewaters containing 5-MF, such as those generated by the paper and pulp industries or oatmeal processing. By utilizing 5-MF as a carbon source, this process contributes to efficient wastewater treatment and reduces environmental pollution.

5-Methylfurfural is an organic compound with the chemical formula C6_6H6_6O, classified as a furan derivative. It is a colorless to light yellow liquid with a sweet, caramel-like odor and flavor. This compound is primarily recognized for its role as an intermediate in various chemical syntheses and as a product of the Maillard reaction, which occurs during the cooking of foods containing sugars and amino acids . 5-Methylfurfural is soluble in organic solvents and has applications in food flavoring, pharmaceuticals, and as a potential biofuel precursor .

5-Methylfurfural can undergo various chemical transformations, including:

  • Hydrogenation: It can be reduced to 2,5-dimethylfuran through hydrogenation processes, which are of interest for biofuel production .
  • Dehydration: In acidic conditions, it can be dehydrated to form other furan derivatives or further react to yield compounds such as levulinic acid .
  • Oxidation: It can be oxidized to form 5-methylfuroic acid or other derivatives depending on the reaction conditions.

Research indicates that 5-methylfurfural exhibits various biological activities. It has been shown to possess antimicrobial properties and may influence metabolic pathways in humans. Studies suggest that it acts as a human metabolite and may have implications in food safety due to its formation during cooking processes . Additionally, it has been investigated for its potential effects on cellular metabolism.

Several methods exist for synthesizing 5-methylfurfural:

  • Dehydration of Sugars: The classical method involves the acid-catalyzed dehydration of hexoses (like fructose) or pentoses (like xylose). This process typically yields 5-methylfurfural alongside other byproducts .
  • Reduction of 5-Chloromethylfurfural: A more recent method involves the reduction of 5-chloromethylfurfural using hydrogen in the presence of palladium catalysts in organic solvents .
  • Iodide-Mediated Hydrogenolysis: A metal-free approach utilizes hydrochloric acid and sodium iodide in a biphasic solvent system to convert starch directly into 5-methylfurfural, showcasing a sustainable synthesis route .

5-Methylfurfural has diverse applications across several industries:

  • Food Industry: Used as a flavoring agent in products like coffee, chocolate, and baked goods due to its sweet aroma .
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Biofuels: Investigated as a potential precursor for biofuels due to its high energy content compared to traditional bioethanol .
  • Pesticides and Cosmetics: Employed in the formulation of certain pesticides and cosmetic products due to its aromatic properties .

Interaction studies involving 5-methylfurfural primarily focus on its reactivity with other compounds during food processing and storage. Its formation is influenced by factors such as temperature, pH, and the presence of amino acids during cooking processes. Additionally, studies have explored its interactions with various catalysts during hydrogenation reactions to optimize yields for industrial applications .

Several compounds share structural similarities with 5-methylfurfural. Here are some notable ones:

Compound NameStructure TypeUnique Features
HydroxymethylfurfuralFuran derivativePrecursor for 5-methylfurfural; contains hydroxymethyl group .
FurfuralFuran derivativeLacks methyl group; used primarily in industrial applications like solvents and resins .
2,5-DimethylfuranFuran derivativeHydrogenated form of 5-methylfurfural; potential biofuel .
Levulinic AcidOrganic acidDerived from sugars; used in plastics and solvents; formed from dehydration reactions involving sugars .

The uniqueness of 5-methylfurfural lies in its dual role as both an intermediate in chemical synthesis and a product formed through natural processes like cooking. Its sweet flavor profile also distinguishes it from other furan derivatives that may not possess similar sensory characteristics.

5-Methylfurfural (C₆H₆O₂) is an organic compound derived through various extractions and reductions from cellulose products. It serves as a synthetic intermediate with wide applications in medicine, agriculture, and cosmetics, while also functioning as a food additive (FEMA number 2702, JECFA number 745). The synthesis of 5-MF has been documented since 1891, originally from rhamnose, but also produced through dehydration of sucrose and various cellulose products. As a platform chemical, 5-MF can be used in the production of more than 70 different compounds, underscoring its industrial significance.

Biomass-Derived Precursor Conversion Pathways

Dehydration of Hexose Sugars via Acid-Catalyzed Processes

The dehydration of hexose sugars represents a fundamental route for furan derivative synthesis, including 5-MF. This process typically involves acid-catalyzed poly-dehydration of 6-carbon sugars (hexoses), similar to the formation mechanism of 5-hydroxymethylfurfural (HMF). Unlike the HMF pathway, where 6-carbon sugars undergo dehydration to form HMF, the 5-MF pathway often requires additional steps or different starting materials.

Traditional acid-catalyzed approaches frequently yield poor results as furan products continue to react in aqueous acid, forming byproducts such as levulinic acid. When hydrochloric acid is used as a catalyst with hexoses, 5-chloromethylfurfural is produced instead of HMF, illustrating the sensitivity of these reaction pathways to reaction conditions.

The presence of 5-MF in lignocellulosic biomass can be attributed to acid-catalyzed dehydration of 6-deoxyaldohexoses, which naturally occur in lignocellulosic materials. This suggests potential direct derivation of 5-MF from biomass without requiring purified sugar intermediates, potentially offering more cost-effective industrial production routes.

A promising approach involves direct synthesis from D-fructose by iodide-mediated transfer hydrogenation. Using NaI as catalyst and formic acid as both hydrogen source and co-catalyst, approximately 50% 5-MF yield from D-fructose can be achieved within just 7.5 minutes. Remarkably, this catalytic system maintains its efficiency for six consecutive cycles without yield reduction. Various starch sources and raw biomass can also serve as starting materials for 5-MF synthesis with moderate yields, with productivity from corn starch reaching 103 mmol g cat⁻¹ h⁻¹.

Rhamnose-to-5-Methylfurfural Transformation in Biphasic Systems

Several studies have demonstrated remarkably efficient direct conversion of biomass-derived L-rhamnose to 5-MF in aqueous systems. Nearly 100% 5-MF yield was achieved over seven consecutive cycles using NaCl solution containing AlCl₃ within just 30 minutes. This approach provides an industrially viable production pathway for 5-MF as a bio-platform compound.

The efficiency of 5-MF production from L-rhamnose has been further enhanced through biphasic systems. For example, highly efficient conversion methods using various catalysts in biphasic systems have been developed. Similarly, researchers have proposed efficient methods for converting Enteromorpha prolifera-derived rhamnose into 5-MF in H₂O/MIBK (methyl isobutyl ketone) media.

Recent innovation involves combining ionic liquids with zeolites for efficient L-rhamnose conversion to 5-MF. Researchers have optimized reaction parameters including temperature, substrate loading, and catalyst concentration while exploring various ionic liquids differing in both anion and cation structures. These approaches represent significant progress toward more sustainable and efficient 5-MF production routes.

Table 1: Rhamnose-to-5-MF Conversion Methods and Their Performance

Catalyst SystemReaction MediaTemperature (°C)Time (min)Yield (%)Reference
AlCl₃ + NaClAqueous solutionNot specified30~100
Various catalystsBiphasic systemNot specifiedNot specifiedHigh
Ionic liquids + zeolitesVarious ILsOptimizedNot specifiedHigh
SnCl₄ (aq)H₂O/MIBKNot specifiedNot specifiedHigh

Advanced Catalytic Systems for Selective Formation

Palladium Nanoparticle-Mediated Hydrogenolysis of HMF

A green approach for converting 5-(hydroxymethyl)furfural (HMF) to 5-MF using size-controlled palladium catalysts represents an important advance in selective hydrogenolysis. This method employs palladium nanoparticles (Pd NPs) of various sizes supported on activated carbon, with polyvinylpyrrolidone (PVP) serving as the capping agent to control Pd NP size.

Reaction studies demonstrated that all PVP-assisted Pd catalysts achieved high selectivity, while the hydrogenation capability of Pd NPs could be precisely tuned by varying the Pd/PVP mole ratio. The 2.5% Pd–PVP/C catalyst (1:2 ratio) exhibited excellent performance with 80% 5-MF yield and 90% selectivity.

Reaction kinetics investigations revealed that HMF transformation into 5-MF over bifunctional PVP-assisted Pd NPs proceeds through a two-step mechanism: acid-catalyzed esterification followed by Pd-catalyzed hydrogenolysis. Interestingly, formic acid plays dual roles in this transformation – serving both as a hydrogen-donating agent and as a reactant forming key intermediates. This process represents a novel, environmentally-friendly approach for selectively hydrogenating bio-based HMF to 5-MF.

The reaction pathway involves initial formation of a formate ester intermediate, which undergoes subsequent hydrogenolysis at the C-O bond rather than the more commonly observed C=O reduction. This selectivity represents a significant advancement in controlling reaction pathways for biomass-derived platform chemicals.

Single-Atom Catalysts (SACs) in Oxygen-Defective Metal Oxide Matrices

Single-atom catalysts (SACs) have emerged as revolutionary materials for selective hydrogenation of HMF to 5-MF. Particularly notable are SACs such as Pt₁/Nb₂O₅-Ov, Pd₁/Nb₂O₅-Ov, and Au₁/Nb₂O₅-Ov, where individual metal atoms are anchored on oxygen-defective niobium pentoxide (Nb₂O₅-Ov).

These SACs efficiently catalyze HMF hydrogenation to 5-MF using H₂ as the reducing agent, achieving exceptional 5-MF selectivity exceeding 99% at complete conversion. In stark contrast, conventional metal nanocatalysts supported on Nb₂O₅ demonstrate poor selectivity for this transformation. This represents a significant breakthrough in selective hydrogenation technology.

The extraordinary catalytic performance stems from synergistic effects between the metal and support at the atomic interface. In Pt₁/Nb₂O₅-Ov, platinum atoms activate H₂ molecules while adjacent niobium sites activate the C-OH bond in the substrate. This cooperative mechanism enables unprecedented selectivity in C-O bond hydrogenolysis over conventional C=O hydrogenation.

The heterogeneous nature of Pt₁/Nb₂O₅-Ov was verified by catalyst removal experiments, with no further product formation observed after catalyst separation. Additionally, the catalyst demonstrated excellent reusability over multiple cycles, with yield decreases primarily attributed to mechanical losses during recovery operations rather than activity degradation.

SAC versatility extends to various substrates containing OH and CHO functional groups. For instance, 98% yield of 5-methyl-2-thiophenecarboxaldehyde was achieved from 5-(hydroxymethyl)thiophene-2-carbaldehyde. The catalyst showed high activity for furfuryl alcohol hydrogenolysis to 2-methylfuran while remaining inactive for furfural hydrogenation to furfuryl alcohol, demonstrating remarkable chemoselectivity.

The synthesis of these SACs involves a carefully controlled process. For example, Nb₂O₅ with oxygen vacancy defects (Nb₂O₅-Ov) is prepared via a sol-gel method using CTAB surfactant, followed by hydrothermal treatment and controlled calcination under reducing conditions. Single metal atoms are then deposited through carefully controlled reduction procedures to prevent nanoparticle formation.

Table 2: Comparison of Advanced Catalytic Systems for 5-MF Synthesis

CatalystPrecursorReaction ConditionsConversion (%)Selectivity (%)Key FeaturesReference
2.5% Pd–PVP/C (1:2)HMFNot specifiedHigh90Size-controlled Pd NPs, PVP as capping agent
Pt₁/Nb₂O₅-OvHMFH₂ as reducing agent100>99Single-atom catalyst, O-defective support
Pd₁/Nb₂O₅-OvHMFH₂ as reducing agentHighHighSingle-atom catalyst, O-defective support
Au₁/Nb₂O₅-OvHMFH₂ as reducing agentHighHighSingle-atom catalyst, O-defective support

Green Chemistry Approaches in 5-Methylfurfural Production

Deep Eutectic Solvent Applications in Waste Biomass Valorization

Deep eutectic solvents (DES) have gained significant attention as green media for biomass valorization processes, including furan derivative synthesis. These systems typically form through hydrogen bonding interactions between a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., carbohydrates) in specific molar ratios.

A major advantage of DES in biomass conversion is their exceptional ability to dissolve carbohydrates, making them ideal reaction media for transforming biomass into platform chemicals. For example, researchers have developed a biphasic system using a self-consuming DES composed of choline chloride and fructose (5:1 molar ratio) as the reaction phase for fructose dehydration to HMF. Similar approaches could be adapted for 5-MF synthesis from appropriate precursors.

DES applications extend to catalyst stabilization for electrochemical processes. The electrocatalytic oxidation of HMF has faced challenges including short electrode lifetimes and substrate denaturation in high-pH electrolytes. DES preparation of catalytic electrodes has overcome these limitations, allowing 99% HMF conversion and 85.3% yield of 2,5-furandicarboxylic acid with significantly enhanced durability, partly due to the lower pH environment.

The scale-up potential of DES-based systems has been demonstrated through research on H₄SiW₁₂O₄₀-catalyzed dehydration of D-fructose to HMF in a biphasic system. Scaling to 180 mL total volume achieved quantitative conversion within 12.5 minutes, yielding 76% HMF with 83% selectivity at just 80°C - proceeding twice as fast as smaller-scale reactions. This system facilitates easy phase separation upon cooling due to solidification of the catalyst and choline chloride component.

Recent comprehensive reviews have analyzed various solvent systems, including DES, for HMF synthesis. These insights provide valuable direction for developing analogous systems for 5-MF production from appropriate biomass-derived feedstocks.

Photocatalytic Conversion Systems Using Tunable Semiconductor Materials

Photocatalytic conversion represents a sustainable approach for furan derivative synthesis, harnessing light energy to drive chemical transformations under mild conditions. These systems can potentially improve reaction selectivity while reducing energy requirements and environmental impact.

Innovative mixed halide perovskite materials have demonstrated exceptional performance in photocatalytic biomass conversion. For example, MAPbBr₍ₓ₎Cl₍₃₋ₓ₎ quantum dots (QDs) effectively catalyze visible-light-induced oxidation of HMF to 2,5-diformylfuran (DFF). These QDs, synthesized with variable Br⁻/Cl⁻ ratios to tune their optoelectronic properties, allow precise catalyst optimization. The MAPbBr₁Cl₂ QDs achieved complete HMF conversion with high DFF selectivity under blue LED irradiation.

Mechanistic investigations revealed the involvement of reactive oxygen species, specifically superoxide radicals (·O₂⁻) and singlet oxygen (¹O₂), in the photocatalytic process as confirmed by electron spin resonance spectroscopy. While this example focuses on HMF oxidation, similar photocatalytic systems could potentially be developed for 5-MF synthesis from appropriate precursors.

The tunable nature of semiconductor photocatalysts represents a significant advantage, allowing optimization of band gaps and electronic properties to match specific reaction requirements. This tunability enables catalyst design for selective activation of specific bonds - a critical factor for achieving high selectivity in complex biomass conversion processes.

Photocatalytic systems offer several advantages for 5-MF production:

  • Ambient operation conditions (room temperature and atmospheric pressure)
  • Utilization of renewable solar energy
  • Potential for continuous flow processing
  • Reduced formation of undesired byproducts

Table 3: Green Chemistry Approaches for Furan Derivative Synthesis and Their Potential for 5-MF Production

ApproachCatalyst/MediaApplicationKey AdvantagesChallengesReference
Deep Eutectic SolventsChCl:Fructose (5:1)Dehydration of fructose to HMFBiodegradable, self-consuming media, high yieldsWater sensitivity, phase separation
Photocatalytic ConversionMAPbBr₁Cl₂ QDsOxidation of HMF to DFFAmbient conditions, tunable propertiesCatalyst stability, toxicity concerns
Ionic Liquids + ZeolitesVarious ILs + β zeoliteL-rhamnose to 5-MFHigh efficiency, recyclabilityCost of ionic liquids, recovery
Electrocatalytic SystemsDES-stabilized Co-P filmsHMF oxidation to FDCALower pH, enhanced durabilityScaling challenges, electrode stability

Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg

Heavy Atom Count

8

Density

1.098-1.108

LogP

0.67 (LogP)
0.67

UNII

4482BZC72D

GHS Hazard Statements

Aggregated GHS information provided by 373 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 325 of 373 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 373 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

620-02-0

Wikipedia

5-Methylfurfural

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furancarboxaldehyde, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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